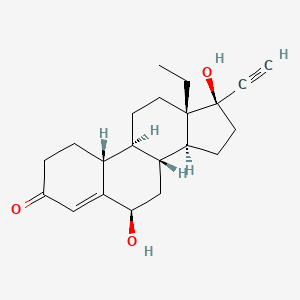

6beta-Hydroxylevonorgestrel

Descripción

Significance of Regioselective and Stereoselective Hydroxylation in Steroid Chemistry and Biology

The hydroxylation of steroids is a cornerstone of their metabolism, and the precision of this reaction is vital. Regioselective and stereoselective hydroxylation refers to the highly specific placement of a hydroxyl (-OH) group onto the steroid's carbon skeleton. acs.orgnih.govnih.gov Enzymes catalyze the addition of this group at a particular carbon atom (regioselectivity) and with a specific three-dimensional orientation, either pointing towards the front (beta, β) or the back (alpha, α) of the molecule (stereoselectivity). acs.orgnih.govnih.gov

This enzymatic precision is paramount because even a minor change in the position or orientation of the hydroxyl group can dramatically alter the steroid's biological activity, receptor binding affinity, and rate of subsequent metabolic reactions. nih.gov For instance, the introduction of a hydroxyl group generally increases the water solubility of the steroid, facilitating its excretion from the body. medsafe.govt.nzmims.com.au The ability to control these hydroxylations is a significant goal in synthetic and medicinal chemistry for creating novel steroid-based therapeutics. acs.org Fungal and microbial systems are often studied for their remarkable ability to perform these specific hydroxylations on steroid substrates. nih.govasm.org The formation of 6β-hydroxylevonorgestrel from its parent compound, levonorgestrel (B1675169), is a clear example of this process, where a hydroxyl group is specifically added at the 6β position. researchgate.netnih.gov

Overview of Cytochrome P450 Monooxygenases in Endogenous and Xenobiotic Metabolism

Central to the process of steroid hydroxylation are the Cytochrome P450 (CYP) monooxygenases, a superfamily of heme-containing enzymes. beilstein-journals.orgresearchgate.net These enzymes are found in virtually all forms of life and are primary catalysts for the oxidative metabolism of a vast array of substances. drugbank.commdpi.com In humans, CYPs are responsible for the metabolism of endogenous compounds like cholesterol and steroid hormones, as well as xenobiotics, which include drugs, toxins, and other foreign chemicals. mdpi.commdpi.com

The general reaction catalyzed by CYPs involves the insertion of one oxygen atom from molecular oxygen (O₂) into a substrate, while the other oxygen atom is reduced to water. beilstein-journals.orgresearchgate.net There are numerous CYP enzymes, and many are concentrated in the liver. scielo.org.co They exhibit broad substrate specificity, meaning a single CYP enzyme can metabolize many different compounds. scielo.org.co

In the context of steroid metabolism, CYPs are essential for both the synthesis of steroid hormones and their catabolism. mdpi.comnih.gov The metabolism of the synthetic progestogen levonorgestrel is predominantly a hepatic process, following known pathways of steroid metabolism. medsafe.govt.nzmims.com.aumedicines.org.uk Specifically, the hydroxylation of levonorgestrel is mainly catalyzed by the CYP3A4 enzyme, with some contribution from CYP3A5. scielo.org.comedicines.org.ukwww.gov.uk This enzymatic action leads to the formation of various hydroxylated metabolites, including the prominent 6β-hydroxylevonorgestrel. researchgate.nettandfonline.com

| Enzyme Family | Specific Enzyme | Role in Levonorgestrel Metabolism |

| Cytochrome P450 | CYP3A4 | Primary enzyme responsible for the oxidative metabolism (hydroxylation) of levonorgestrel. medicines.org.ukwww.gov.ukfda.gov |

| Cytochrome P450 | CYP3A5 | Also involved in the hepatic metabolism of levonorgestrel. drugbank.comscielo.org.co |

Role of Metabolite Characterization in Elucidating Metabolic Pathways and Enzyme Function

The characterization of metabolites is a critical discipline in biochemistry and pharmacology. nih.govresearchgate.net By identifying the chemical structures of metabolites formed from a parent compound, scientists can map the metabolic pathways that a substance undergoes in a biological system. creative-proteomics.comcreative-proteomics.com This process, often part of metabolomics, provides a functional readout of biochemical activity and helps to understand the integrated status of a living system. researchgate.netnih.gov

Elucidating these pathways is essential for several reasons. It reveals how the body deactivates and prepares drugs and other compounds for excretion. creative-proteomics.com It also helps in understanding the function of specific enzymes; by observing the transformation of a substrate into a product (metabolite), the catalytic role of the enzyme is defined. nih.gov For example, the identification of 6β-hydroxylevonorgestrel as a metabolite of levonorgestrel confirms the 6β-hydroxylating activity of the CYP3A4 enzyme on this specific substrate. researchgate.nettandfonline.com

Furthermore, studying metabolites can uncover potential drug-drug interactions, as different drugs may compete for the same metabolic enzymes. www.gov.uk Microbial fermentation studies are also a valuable tool, as microorganisms like Cunninghamella elegans can produce a range of hydroxylated metabolites from a single steroid, offering insights into potential metabolic routes. researchgate.netnih.gov

| Parent Compound | Organism/System | Identified Hydroxylated Metabolites | Reference |

| Levonorgestrel (1) | Cunninghamella elegans | 10β-Hydroxylevonorgestrel (2), 6β-Hydroxylevonorgestrel (3) , 6β,10β-Dihydroxylevonorgestrel (4), 15α-Hydroxylevonorgestrel (5), 11α-Hydroxylevonorgestrel (6) | researchgate.netnih.gov |

| Levonorgestrel (1) | Cunninghamella blakesleeana | 13β-ethyl-17α-ethynyl-10,17β-dihydroxy-4,6-dien-3-one (2), 10β-Hydroxylevonorgestrel (3), 6β-Hydroxylevonorgestrel (4) | tandfonline.com |

Structure

3D Structure

Propiedades

IUPAC Name |

(6R,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O3/c1-3-20-9-7-15-14-6-5-13(22)11-17(14)19(23)12-16(15)18(20)8-10-21(20,24)4-2/h2,11,14-16,18-19,23-24H,3,5-10,12H2,1H3/t14-,15-,16-,18+,19-,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUDPEOWAWHAHEP-JUYLZWBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C4CCC(=O)C=C4C(CC3C1CCC2(C#C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4[C@@H](C[C@H]3[C@@H]1CC[C@]2(C#C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55555-97-0 | |

| Record name | 6beta-Hydroxylevonorgestrel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055555970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6.BETA.-HYDROXYLEVONORGESTREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y643AOR6HN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymatic Biotransformation Pathways Leading to 6beta Hydroxylevonorgestrel

Identification and Characterization of Specific Cytochrome P450 Isoforms Involved in 6beta-Hydroxylation

Extensive research has identified the CYP3A subfamily as the primary catalysts in the 6beta-hydroxylation of levonorgestrel (B1675169). Specifically, CYP3A4 and, to a lesser extent, CYP3A5 are the major isoforms responsible for this metabolic transformation in the human liver nih.govredalyc.orgresearchgate.netrevistabiomedica.org. The involvement of the CYP3A system is a crucial factor in understanding potential drug-drug interactions with levonorgestrel, as many other drugs are also substrates, inducers, or inhibitors of these enzymes nih.gov.

The CYP3A4 enzyme exhibits broad substrate specificity but also remarkable regioselectivity in its reactions. While it can hydroxylate a wide variety of steroid molecules, it displays a preference for certain positions on the steroid nucleus. In the case of levonorgestrel and structurally similar steroids, the 6beta-position is a major site of hydroxylation nih.gov. This regioselectivity is a hallmark of CYP3A4's catalytic activity towards many steroid hormones, including testosterone (B1683101) and progesterone (B1679170) nih.gov.

The active site of CYP3A4 is large and malleable, allowing it to accommodate a diverse range of substrates. However, the specific orientation of the substrate within the active site dictates which C-H bond is presented to the reactive heme-oxygen species, thereby determining the site of hydroxylation. For many steroids, the conformation adopted upon binding to CYP3A4 favors the abstraction of a hydrogen atom from the 6beta-position.

Research on the 6beta-hydroxylation of other steroid hormones by recombinant human CYP3A4 and CYP3A5 has yielded the following kinetic parameters:

| Substrate | Enzyme | Km (µM) | Vmax (product formed/min/pmol P450) |

| Testosterone | CYP3A4 | ~23.2 - 29.3 | ~3.7 - 44.2 |

| Testosterone | CYP3A5 | ~2x that of CYP3A4 | 30% - 63% of CYP3A4 |

| Progesterone | CYP3A4 | Not specified | Not specified |

| Progesterone | CYP3A5 | ~2x that of CYP3A4 | 30% - 63% of CYP3A4 |

| Cortisol | CYP3A4 | Not specified | Not specified |

| Cortisol | CYP3A5 | Similar to CYP3A4 | 30% - 63% of CYP3A4 |

This table presents kinetic data for the 6beta-hydroxylation of various steroids by CYP3A4 and CYP3A5, providing a comparative context for the metabolism of levonorgestrel. drugbank.comresearchgate.netnih.gov

These data indicate that CYP3A4 generally exhibits a higher affinity (lower Km) and/or a higher catalytic efficiency for these steroid substrates compared to CYP3A5. The differences in their catalytic activities can contribute to interindividual variability in drug metabolism.

Mechanistic Aspects of Cytochrome P450-Catalyzed 6beta-Hydroxylation

The hydroxylation of a steroid molecule by a cytochrome P450 enzyme is a complex process involving a series of well-orchestrated steps. The generally accepted mechanism for CYP-catalyzed hydroxylation provides a framework for understanding the 6beta-hydroxylation of levonorgestrel.

The catalytic cycle of CYP3A4 begins with the binding of the substrate, levonorgestrel, to the active site of the enzyme. This is followed by a one-electron reduction of the heme iron from the ferric (Fe3+) to the ferrous (Fe2+) state. Molecular oxygen then binds to the ferrous heme, and a second one-electron reduction, coupled with protonation, leads to the cleavage of the O-O bond and the formation of a highly reactive ferryl-oxo intermediate (Compound I) and a molecule of water.

This potent oxidizing species, Compound I, is responsible for the hydroxylation of the substrate. The mechanism proceeds via a hydrogen atom abstraction from the 6beta-position of levonorgestrel, generating a transient carbon radical and a hydroxo-iron intermediate. This is followed by a rapid oxygen rebound , where the hydroxyl group is transferred from the heme iron to the carbon radical, resulting in the formation of 6beta-hydroxylevonorgestrel nih.gov. Isotope effect studies on the 6beta-hydroxylation of testosterone by CYP3A4 have provided strong evidence for this two-step mechanism nih.gov.

The remarkable stereoselectivity and regioselectivity of CYP3A4 for the 6beta-position of steroids like levonorgestrel are dictated by the specific architecture of its active site researchgate.net. The active site is a hydrophobic pocket lined with specific amino acid residues that interact with the substrate. These interactions orient the levonorgestrel molecule in a precise manner, positioning the 6beta-hydrogen in close proximity to the ferryl-oxo intermediate of the heme group.

Molecular docking studies with other steroid substrates have shown that residues such as Ser119, Arg212, and Arg372 are important for substrate binding in CYP3A4 mdpi.com. The shape and flexibility of the active site cavity ensure that the 6beta-position is preferentially targeted for hydroxylation over other potential sites on the molecule. This precise positioning is crucial for the enzyme's ability to selectively catalyze this specific reaction.

The catalytic activity of CYP3A4 is dependent on a continuous supply of electrons, which are provided by its redox partners. The primary electron donor is NADPH-cytochrome P450 reductase (POR) , a flavoprotein that transfers electrons from NADPH to the P450 enzyme nih.gov. This electron transfer is essential for both the reduction of the heme iron and the activation of molecular oxygen.

Contribution of Extrahepatic and Non-Microsomal Metabolism to this compound Formation

While the liver is the primary site of levonorgestrel metabolism, other tissues and enzyme systems may contribute to the formation of its metabolites, including this compound. The extent of this contribution is an area of ongoing investigation.

Enzymatic Activity in Intestinal, Renal, and Other Tissue Microsomes

Microsomal fractions of extrahepatic tissues, such as the intestine and kidneys, contain cytochrome P450 (CYP450) enzymes capable of metabolizing xenobiotics. The primary enzyme responsible for the 6β-hydroxylation of many steroids is CYP3A4, which is found in significant amounts in the small intestine in addition to the liver.

The presence of CYP3A4 in the intestinal epithelium suggests that first-pass metabolism of orally administered levonorgestrel can occur in the gut wall, potentially leading to the formation of this compound before the parent compound reaches systemic circulation. While direct quantitative studies on this compound formation in human intestinal microsomes are limited, the known substrate specificity of intestinal CYP3A4 makes this a plausible pathway.

Renal metabolism of levonorgestrel has not been as extensively studied. However, the kidneys do express various CYP450 enzymes, albeit at lower levels than the liver. Formal studies to assess the specific impact of renal impairment on the disposition of levonorgestrel have not been conducted, indicating a gap in the complete understanding of its extrahepatic metabolism .

Table 1: Potential Extrahepatic Sites for Levonorgestrel Metabolism

| Tissue | Key Enzymes | Potential Contribution to this compound Formation |

| Intestine | CYP3A4, CYP3A5 | Contributes to first-pass metabolism of oral levonorgestrel, with potential for 6β-hydroxylation. |

| Kidney | Various CYP450 isoforms | Contribution is likely minor compared to the liver, but enzymatic machinery is present. |

| Other Tissues | Tissue-specific enzymes | The role of other tissues in levonorgestrel hydroxylation is not well-characterized. |

Involvement of Non-P450 Enzyme Systems (if applicable)

Levonorgestrel undergoes extensive reduction of the alpha, beta-unsaturated ketone in ring A drugbank.com. This reductive metabolism is catalyzed by enzymes such as aldo-keto reductases (AKRs), which are cytosolic enzymes that have been shown to metabolize other synthetic progestins nih.gov. For example, members of the AKR1C subfamily catalyze the reduction of the 3-keto group of norethynodrel (B126153) nih.gov. While AKRs are central to the reduction of levonorgestrel, their involvement in hydroxylation reactions has not been demonstrated.

Another significant pathway in levonorgestrel metabolism is conjugation, which is a phase II metabolic reaction. Metabolites of levonorgestrel are excreted predominantly in the form of glucuronides and, to a lesser extent, sulfates drugbank.com. This conjugation is facilitated by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). These enzymes are present in the liver and extrahepatic tissues, including the intestine nih.gov. While crucial for the elimination of levonorgestrel and its hydroxylated metabolites, these conjugation enzymes are not involved in the initial formation of this compound.

Currently, there is no direct evidence to suggest the involvement of non-P450 enzyme systems in the 6β-hydroxylation of levonorgestrel. This specific oxidative reaction appears to be primarily, if not exclusively, catalyzed by CYP450 enzymes, particularly CYP3A4 drugbank.comwww.gov.uk.

Microbial Hydroxylation and Biocatalytic Synthesis of this compound

The ability of microorganisms to perform specific and stereoselective hydroxylation reactions on steroid molecules offers a valuable alternative to chemical synthesis for the production of steroid metabolites. This biocatalytic approach is being explored for the synthesis of this compound.

Screening and Characterization of Microorganisms for Selective Hydroxylation

Various microorganisms, particularly filamentous fungi, are known to possess cytochrome P450 enzyme systems capable of hydroxylating steroids at positions that are often difficult to modify through chemical means.

Screening studies have identified several fungal strains with the ability to transform levonorgestrel into hydroxylated derivatives. Notably, Cunninghamella elegans has been shown to produce a number of metabolites, including 13-ethyl-6beta,17beta-dihydroxy-18,19-dinor-17alpha-pregn-4-en-20-yn-3-one, which is this compound researchgate.net. Another species of the same genus, Cunninghamella blakesleeana, has also been reported to yield this compound (referred to as metabolite 4 in the study) from the biotransformation of levonorgestrel nih.gov.

Other fungi that have been investigated for steroid hydroxylation, though not specifically with levonorgestrel in all cases, include species of Aspergillus, Penicillium, Fusarium, and Rhizopus. For instance, fermentation of levonorgestrel with Rhizopus stolonifer and Fusarium lini has been documented, although they primarily produced a different hydroxylated metabolite researchgate.net. The screening process typically involves incubating the substrate (levonorgestrel) with a panel of microorganisms and subsequently analyzing the culture broth for the presence of new, more polar compounds using techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). The structures of the resulting metabolites are then elucidated using spectroscopic methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR).

Table 2: Microorganisms Screened for Levonorgestrel Hydroxylation

| Microorganism | Resulting Hydroxylated Metabolites | Reference |

| Cunninghamella elegans | This compound and other hydroxylated derivatives | researchgate.net |

| Cunninghamella blakesleeana | This compound and other hydroxylated derivatives | nih.gov |

| Rhizopus stolonifer | 10beta-Hydroxylevonorgestrel (major) | researchgate.net |

| Fusarium lini | 10beta-Hydroxylevonorgestrel (major) | researchgate.net |

Optimization of Fermentation Conditions for Metabolite Production

To maximize the yield of this compound from microbial transformation, it is crucial to optimize the fermentation conditions. This involves a systematic investigation of various physical and chemical parameters that influence microbial growth and enzymatic activity.

Key parameters that are typically optimized include:

Medium Composition: The source and concentration of carbon and nitrogen are critical. Different carbohydrates (e.g., glucose, sucrose) and nitrogen sources (e.g., yeast extract, peptone, ammonium (B1175870) salts) can significantly affect both biomass production and the expression of hydroxylating enzymes.

pH: The initial pH of the culture medium and its control during fermentation can influence enzyme stability and activity, as well as nutrient uptake.

Temperature: Each microorganism has an optimal temperature range for growth and metabolic activity.

Aeration and Agitation: Adequate oxygen supply is often essential for hydroxylation reactions catalyzed by cytochrome P450 monooxygenases. Agitation speed influences oxygen transfer and nutrient distribution.

Substrate Concentration: High concentrations of the steroid substrate can be toxic to the microorganism, so determining the optimal substrate loading is important.

Incubation Time: The duration of the fermentation needs to be optimized to harvest the product at its maximum concentration before potential degradation.

For example, in studies involving the biotransformation of other steroids by Cunninghamella species, optimization of factors such as the initial pH, culture time, and media volume has been shown to significantly improve metabolite yield researchgate.net. Methodologies like response surface methodology (RSM) can be employed to systematically study the effects of multiple variables and their interactions to find the optimal conditions for producing the desired hydroxylated product ubd.edu.bn. While specific optimized conditions for this compound production are not extensively detailed in the public domain, the general principles of fermentation optimization for microbial steroid transformation are well-established.

Table 3: Commonly Optimized Parameters in Fungal Fermentation for Steroid Biotransformation

| Parameter | Typical Range/Considerations | Rationale |

| Carbon Source | Glucose, Sucrose, Starch (1-5% w/v) | Provides energy and carbon skeletons for growth and metabolism. |

| Nitrogen Source | Yeast Extract, Peptone, (NH₄)₂SO₄ (0.5-2% w/v) | Essential for the synthesis of proteins, including enzymes. |

| pH | 4.0 - 7.0 | Affects enzyme activity and stability, and nutrient solubility. |

| Temperature | 25 - 30 °C | Influences microbial growth rate and enzyme kinetics. |

| Agitation | 150 - 250 rpm | Ensures proper mixing and oxygen transfer. |

| Incubation Time | 5 - 14 days | Varies depending on the microorganism and desired product yield. |

Advanced Analytical Methodologies for the Quantitative and Qualitative Study of 6beta Hydroxylevonorgestrel in Research Systems

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling and Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of steroid metabolites in biological samples due to its high sensitivity, specificity, and versatility. This technique allows for the separation, detection, and quantification of 6beta-Hydroxylevonorgestrel in complex matrices such as plasma, serum, and in vitro incubation mixtures.

Method Development and Validation for In Vitro and Animal Model Studies

The development of a robust LC-MS/MS method for this compound quantification in in vitro (e.g., human liver microsomes) and animal model studies (e.g., rat plasma) involves several critical steps. These include optimizing sample preparation, chromatographic separation, and mass spectrometric detection.

Sample preparation is essential to remove interfering substances from the biological matrix and to concentrate the analyte. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). For instance, a validated method for the parent compound, levonorgestrel (B1675169), in rat plasma utilized an LLE procedure with a hexane:ethyl acetate (B1210297) mixture. nih.gov

Chromatographic separation is typically achieved using a reversed-phase C18 column with a gradient elution of a mobile phase consisting of an aqueous component (often with additives like formic acid or ammonium (B1175870) hydroxide) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govnih.gov The separation is optimized to resolve this compound from its parent compound and other potential metabolites and isomers.

Mass spectrometric detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for this compound and one or more of its characteristic product ions. This highly selective detection method minimizes background noise and enhances sensitivity. For levonorgestrel, positive electrospray ionization (ESI) is commonly used, monitoring transitions such as m/z 313.2 → 245.2. nih.govnih.gov For this compound, with an expected mass increase of 16 Da due to hydroxylation, the precursor ion would be approximately m/z 329.2, with fragmentation patterns requiring empirical determination.

Method validation is performed according to regulatory guidelines to ensure the reliability of the analytical data. Key validation parameters include linearity, sensitivity (lower limit of quantification, LLOQ), accuracy, precision, recovery, and stability. nih.govnih.gov

Interactive Data Table: Illustrative LC-MS/MS Method Validation Parameters for a Hydroxylated Steroid Metabolite (based on analogous compounds)

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Formula Confirmation

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, is a powerful tool for the qualitative analysis of metabolites like this compound. HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide highly accurate mass measurements, typically with an error of less than 5 ppm. This level of accuracy allows for the unambiguous determination of the elemental composition of an unknown or suspected metabolite. nih.gov

For this compound (C₂₁H₂₈O₃), the theoretical exact mass of the neutral molecule is 328.2038 Da. HRMS can confirm the presence of this metabolite by measuring its protonated molecule [M+H]⁺ at approximately m/z 329.2111. The high resolving power of these instruments also helps to differentiate the analyte from other co-eluting compounds with similar nominal masses.

Interactive Data Table: Theoretical vs. Measured Mass of this compound

Application of Ion Mobility Spectrometry for Isomeric Differentiation

Ion mobility spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which is particularly useful for differentiating isomeric compounds that cannot be resolved by chromatography or mass spectrometry alone. nih.gov

Chemical derivatization can also be employed to amplify the structural differences between isomers, leading to enhanced separation in the ion mobility dimension. nih.gov For example, reagents that target hydroxyl groups can create derivatives with more distinct conformations, thereby improving the resolution of isomeric species. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Analysis

Gas chromatography-mass spectrometry (GC-MS) is a classic and powerful technique for the analysis of steroids. However, due to the low volatility and thermal instability of many steroids, including this compound, chemical derivatization is a necessary step prior to analysis. nih.gov

Derivatization Strategies for Enhanced Volatility and Detection

Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it suitable for GC analysis. jfda-online.com For steroids, derivatization typically targets polar functional groups such as hydroxyl and ketone groups.

Common derivatization strategies for hydroxylated steroids include:

Silylation: This is one of the most common techniques, where active hydrogens in hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. nih.gov

Acylation: This involves the introduction of an acyl group, for example, by using fluorinated anhydrides. This can also improve the electron-capturing properties of the molecule, enhancing sensitivity in certain detection modes. jfda-online.com

For compounds with ketone groups, methoximation is often performed prior to silylation to prevent the formation of multiple enol-TMS derivatives, which can complicate the chromatogram. nih.gov

Interactive Data Table: Common Derivatization Reagents for GC-MS Analysis of Hydroxylated Steroids

GC-MS/MS Approaches for Targeted Analysis

Similar to LC-MS/MS, GC coupled with tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity for targeted quantitative analysis. By operating in selected reaction monitoring (SRM) mode, the instrument is set to detect specific precursor-to-product ion transitions for the derivatized this compound. This targeted approach significantly reduces chemical noise from the sample matrix, allowing for lower detection limits and more accurate quantification compared to single quadrupole GC-MS. nih.gov The electron ionization (EI) used in GC-MS often produces rich fragmentation patterns, providing a high degree of structural information and specificity for the targeted analysis of steroid metabolites. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Novel Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the definitive structural elucidation of novel metabolites, including hydroxylated derivatives like 6β-Hydroxylevonorgestrel. nih.govunl.eduhyphadiscovery.com Unlike mass spectrometry, which provides information about the mass-to-charge ratio and fragmentation patterns, NMR offers a detailed map of the molecular structure by probing the magnetic properties of atomic nuclei. unl.edu For a metabolite such as 6β-Hydroxylevonorgestrel, NMR is indispensable for unambiguously determining the exact position of the newly introduced hydroxyl group and confirming the stereochemistry.

The process of structural elucidation for a novel metabolite using NMR involves a suite of experiments. hyphadiscovery.com High-field NMR instruments, often equipped with cryogenic probes, are utilized to enhance sensitivity, allowing for the analysis of microgram quantities of a purified metabolite. nih.govhyphadiscovery.com

A standard set of NMR experiments for elucidating the structure of a metabolite like 6β-Hydroxylevonorgestrel would include:

1D ¹H NMR: This is the foundational experiment, providing information about the number of different types of protons in the molecule, their chemical environment (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin coupling). nih.gov For 6β-Hydroxylevonorgestrel, the introduction of the hydroxyl group would cause a significant downfield shift for the proton at the C6 position.

1D ¹³C NMR: This experiment identifies all unique carbon atoms in the molecule. The carbon atom bearing the new hydroxyl group (C6) would exhibit a characteristic chemical shift in the range typically observed for carbons attached to an oxygen atom.

2D Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings through bonds, helping to establish connectivity between adjacent protons and trace out spin systems within the steroid core.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is crucial for assigning proton and carbon signals to specific positions in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): This powerful experiment shows correlations between protons and carbons that are separated by two or three bonds. For 6β-Hydroxylevonorgestrel, HMBC would be critical in confirming the location of the hydroxyl group. For instance, correlations would be expected from the protons on neighboring carbons (e.g., C5 and C7) to the newly hydroxylated C6 carbon. hyphadiscovery.com

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D experiment detects through-space interactions between protons that are physically close to each other, which is vital for determining the relative stereochemistry of the molecule. In the case of 6β-Hydroxylevonorgestrel, NOESY can confirm the 'beta' orientation of the hydroxyl group by showing correlations between the C6 proton and other protons on the same face of the steroid ring system.

The combination of these NMR datasets allows researchers to piece together the complete chemical structure of a metabolite, confirming its identity as 6β-Hydroxylevonorgestrel and distinguishing it from other potential isomers. hyphadiscovery.com

Radiometric and Stable Isotope Labeling Techniques for Metabolic Pathway Elucidation

Isotope labeling techniques are fundamental tools for tracing the biotransformation of a parent drug to its metabolites and elucidating the metabolic pathways involved. nih.govnih.govnih.gov These methods utilize either radioactive isotopes (radiometric labeling) or heavy stable isotopes to "tag" the parent molecule, Levonorgestrel. By tracking the isotopic label, researchers can follow its journey through a biological system and identify the resulting metabolites, such as 6β-Hydroxylevonorgestrel.

Stable isotope labeling, often using isotopes like Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (B1214612) (²H or D), has become the preferred method in many metabolic studies, particularly when coupled with mass spectrometry (MS) or NMR spectroscopy. nih.govnih.gov The key advantage of stable isotopes is their safety, as they are non-radioactive. When a stable isotope-labeled drug is administered to a research system (e.g., cell cultures, animal models), the resulting metabolites will also contain the heavy isotope. frontiersin.org

Mass spectrometry can then easily distinguish the labeled metabolites from endogenous compounds by their increased mass. For example, if Levonorgestrel is labeled with four deuterium atoms (D4), its metabolite, 6β-Hydroxylevonorgestrel, will also be four mass units heavier than the unlabeled version. This mass shift provides a clear and unambiguous signature for identifying drug-related metabolites in complex biological matrices. researchgate.net This approach, known as stable isotope-resolved metabolomics (SIRM), allows for the global exploration of metabolic pathway activities. frontiersin.org

Radiometric labeling, using isotopes such as Carbon-14 (¹⁴C) or Tritium (³H), offers exceptional sensitivity, allowing for the detection of very low concentrations of metabolites. The labeled compound is introduced into the biological system, and after a period of incubation, samples are analyzed using techniques like liquid scintillation counting or autoradiography to detect and quantify the radioactivity in the parent drug and its metabolites.

Synthesis of Isotope-Labeled 6β-Hydroxylevonorgestrel Standards

The synthesis of high-purity, isotope-labeled analytical standards is a prerequisite for quantitative bioanalysis and metabolic studies. researchgate.netnih.gov These standards, including labeled 6β-Hydroxylevonorgestrel, are used as internal standards in mass spectrometry to correct for sample loss and matrix effects, thereby ensuring accurate quantification of the metabolite in biological samples. researchgate.net

Several synthetic strategies can be employed to introduce isotopic labels into the 6β-Hydroxylevonorgestrel molecule:

Multi-step Chemical Synthesis: This approach involves building the molecule from simpler, commercially available labeled precursors. For steroids, this can be a complex process but offers precise control over the position and number of isotopic labels. nih.gov

Hydrogen/Deuterium (H/D) Exchange Reactions: These methods are efficient for introducing deuterium labels. Microwave-enhanced H/D exchange, using catalysts in the presence of a deuterium source like D₂O, can label specific positions on the parent drug, Levonorgestrel. nih.gov This labeled parent drug can then be used in biotransformation systems (e.g., liver microsomes) to produce the desired labeled metabolite.

Biotransformation: In this method, a stable isotope-labeled parent drug (e.g., Levonorgestrel-D4) is incubated with a biological system known to perform the desired hydroxylation reaction, such as human liver microsomes or specific cytochrome P450 enzymes. The resulting labeled 6β-Hydroxylevonorgestrel is then purified from the reaction mixture. This combination of chemical labeling and biotransformation can be a time- and cost-effective approach. nih.gov

The table below summarizes common isotopes used and general synthetic approaches.

| Isotope | Labeling Approach | Application |

| ²H (Deuterium) | H/D Exchange, Catalytic Deuteration, Biotransformation | Internal standards for MS, KIE studies |

| ¹³C (Carbon-13) | Multi-step synthesis from ¹³C-labeled precursors | Internal standards for MS, Metabolic flux analysis with NMR |

| ¹⁴C (Carbon-14) | Multi-step synthesis from ¹⁴C-labeled precursors | Radiometric tracing studies, ADME studies |

| ³H (Tritium) | Catalytic tritiation, Reduction with labeled reagents | Radiometric tracing, KIE studies |

Application in Kinetic Isotope Effect Studies for Reaction Mechanism Probing

The Kinetic Isotope Effect (KIE) is a powerful tool used to investigate the mechanisms of chemical and enzymatic reactions, including the formation of 6β-Hydroxylevonorgestrel. nih.govepfl.chrsc.org A KIE is observed when replacing an atom in a reactant with one of its heavier isotopes causes a change in the reaction rate. princeton.edu This effect arises because the heavier isotope forms a stronger chemical bond, which requires more energy to break, thus slowing down the reaction. princeton.edu

The study of KIEs provides critical information about the rate-determining step of a reaction and the nature of the transition state. nih.govprinceton.edu For the formation of 6β-Hydroxylevonorgestrel, which is typically catalyzed by cytochrome P450 enzymes, a KIE experiment would involve comparing the rate of hydroxylation of normal Levonorgestrel with the rate for Levonorgestrel that has been specifically deuterated at the 6β-position.

Primary KIE: If the C-H bond at the 6β-position is broken during the rate-determining step of the hydroxylation reaction, a significant slowing of the reaction rate will be observed with the deuterated substrate. This is known as a primary KIE and provides strong evidence that C-H bond cleavage is a key part of the slowest step in the mechanism.

Secondary KIE: If an isotopic substitution is made at a position not directly involved in bond breaking, a smaller KIE (or an inverse KIE where the reaction speeds up) may still be observed. This is a secondary KIE and can provide information about changes in hybridization or the steric environment at the transition state. epfl.ch

By measuring the KIE, researchers can gain insight into the precise mechanism by which enzymes like CYP3A4 abstract a hydrogen atom from the C6 position of Levonorgestrel to form 6β-Hydroxylevonorgestrel. nih.govnih.gov

Chromatographic Separation Techniques for Stereoisomer Resolution

Chromatographic methods are essential for the separation and purification of 6β-Hydroxylevonorgestrel from complex biological matrices and for the resolution of its potential stereoisomers. nih.govnih.govwvu.edu The introduction of a hydroxyl group at the C6 position can potentially create diastereomers if multiple chiral centers are affected or if the starting material is not enantiomerically pure. Therefore, stereoselective analytical methods are crucial.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. nih.gov To resolve stereoisomers (enantiomers or diastereomers), a chiral environment must be created. This is typically achieved in one of two ways:

Chiral Stationary Phases (CSPs): This is the most common direct method. wvu.edumdpi.com The HPLC column is packed with a stationary phase that is itself chiral. The stereoisomers of 6β-Hydroxylevonorgestrel interact differently with the CSP, leading to different retention times and thus separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are particularly effective for separating a wide range of chiral compounds, including pharmaceuticals. mdpi.com

Chiral Mobile Phase Additives (CMPAs): In this direct method, a chiral selector is added to the mobile phase. nih.govwvu.edu The selector forms transient, diastereomeric complexes with the enantiomers of the analyte in the mobile phase. These complexes have different stabilities and affinities for the (achiral) stationary phase, enabling separation. Cyclodextrins and their derivatives are common CMPAs used for the separation of steroid isomers. nih.gov

The table below outlines key chromatographic techniques and their principles for stereoisomer resolution.

| Technique | Principle | Chiral Selector Type | Application Notes |

| Chiral HPLC | Differential interaction with a chiral environment | Chiral Stationary Phase (CSP) or Chiral Mobile Phase Additive (CMPA) | Most common and versatile method for analytical and preparative separation of stereoisomers. nih.govnih.gov |

| Gas Chromatography (GC) | Separation on a chiral capillary column | Chiral Stationary Phase coated on the column wall | Requires the analyte to be volatile or derivatized to increase volatility. |

| Supercritical Fluid Chromatography (SFC) | Differential partitioning using a supercritical fluid mobile phase | Chiral Stationary Phase (CSP) | Offers faster separations and reduced solvent consumption compared to HPLC. |

| Capillary Electrophoresis (CE) | Differential mobility of diastereomeric complexes in an electric field | Chiral selector added to the background electrolyte (e.g., cyclodextrins) | Provides very high separation efficiency and requires minimal sample volume. nih.govwvu.edu |

The development of a successful chromatographic method for resolving stereoisomers of 6β-Hydroxylevonorgestrel requires careful optimization of parameters such as the choice of the chiral selector, mobile phase composition, temperature, and flow rate. nih.gov

Mechanistic Investigations of 6beta Hydroxylevonorgestrel Interactions in Experimental Models Non Clinical

In Vitro Receptor Binding Affinity and Selectivity Profiling

The interaction of a steroid metabolite with various nuclear receptors is a critical determinant of its potential biological activity. The binding affinity and selectivity of 6beta-hydroxylevonorgestrel for key steroid receptors, such as the progesterone (B1679170) receptor (PR), androgen receptor (AR), and estrogen receptor (ER), would be evaluated using established in vitro techniques.

Ligand-Receptor Interaction Studies using Recombinant Receptors

Studies on levonorgestrel (B1675169) have utilized recombinant human receptors to determine its binding profile. For instance, levonorgestrel binds with high affinity to the progesterone and androgen receptors but has a very low affinity for the estrogen receptor nih.govrndsystems.com. Similar studies would be necessary to characterize the specific interaction of this compound with these recombinant receptors to understand how the 6-beta hydroxylation affects the binding pocket interaction compared to the parent compound.

Competitive Binding Assays with Radioligands

Competitive binding assays are a standard method to determine the relative binding affinity (RBA) of a compound. In these assays, the ability of an unlabeled compound, such as this compound, to displace a specific radiolabeled ligand from its receptor is measured. For example, studies on levonorgestrel have used this method to establish its high affinity for the progesterone and androgen receptors nih.gov. A similar approach would be required to quantify the IC50 (the concentration of the compound that displaces 50% of the radioligand) and the Ki (inhibition constant) of this compound for various steroid receptors.

No specific data is available for this compound. The table below is a hypothetical representation of how such data would be presented.

| Compound | Receptor | Relative Binding Affinity (%) |

|---|---|---|

| This compound | Progesterone Receptor (PR) | Data Not Available |

| This compound | Androgen Receptor (AR) | Data Not Available |

| This compound | Estrogen Receptor (ER) | Data Not Available |

Modulation of Other Enzyme Activities by this compound (e.g., inhibition or induction of P450s, steroidogenic enzymes, in vitro)

The formation of this compound is primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme fda.govnih.govdrugbank.comnih.gov. It is also important to investigate whether the metabolite itself can modulate the activity of these or other enzymes, as this can lead to drug-drug interactions. In vitro studies with human liver microsomes or recombinant CYP enzymes would be employed to determine the inhibitory (IC50 values) or inductive potential of this compound on various P450 isoforms.

Furthermore, the effect of this compound on key steroidogenic enzymes, such as 17β-hydroxysteroid dehydrogenases (17β-HSD), would be of interest to understand its potential impact on local steroid hormone metabolism within tissues oup.com.

No specific data is available for this compound. The table below is a hypothetical representation of how such data would be presented.

| Enzyme | Effect of this compound | In Vitro Model | Parameter (e.g., IC50, EC50) |

|---|---|---|---|

| CYP3A4 | Data Not Available | Human Liver Microsomes | Data Not Available |

| CYP2C9 | Data Not Available | Human Liver Microsomes | Data Not Available |

| 17β-HSD Type 2 | Data Not Available | Endometrial Cells | Data Not Available |

Investigation of Cellular Uptake and Efflux Mechanisms in Cell Line Models

The ability of this compound to enter and exit target cells is fundamental to its potential biological activity. The lipophilicity and structure of a steroid influence its passage across the cell membrane. While specific studies on the cellular transport of this compound are lacking, research on other steroids indicates that this can occur through both passive diffusion and transporter-mediated mechanisms. Cell line models, such as those derived from the prostate, breast, or placenta, could be used to investigate the uptake and efflux of radiolabeled this compound.

Effects on Cellular Signaling Pathways in Experimental Cell Models (e.g., gene expression, protein modulation)

Once inside a cell and bound to a receptor, a steroid can modulate the expression of target genes, leading to changes in cellular function. Studies on the parent compound, levonorgestrel, have shown that it can alter the gene expression profiles in various tissues, including the endometrium and ovaries oup.comnih.govdrugbank.com. To understand the specific effects of this compound, experimental cell models (e.g., breast cancer cell lines like T47D or endometrial cell lines) would be treated with the compound. Subsequent analysis using techniques like quantitative real-time PCR (qPCR) or microarray analysis would reveal changes in the expression of genes regulated by the progesterone and androgen receptors. This would provide insight into the potential physiological or pharmacological effects of this metabolite at the cellular level.

Comparative Biotransformation and Interspecies Variability in 6beta Hydroxylation

Species-Specific Differences in Cytochrome P450 Expression and Activity

The 6beta-hydroxylation of levonorgestrel (B1675169) is predominantly catalyzed by the CYP3A subfamily of enzymes. The expression and activity of these enzymes vary considerably across different species, leading to marked differences in the rate of 6beta-hydroxylevonorgestrel formation.

While direct comparative data for levonorgestrel 6beta-hydroxylation across multiple preclinical species is limited in publicly available literature, extensive research on other steroids, such as testosterone (B1683101) and cortisol, provides valuable insights into the expected species-specific differences. CYP3A4 is the primary human isoform responsible for steroid 6beta-hydroxylation nih.govnih.gov. In preclinical species, the orthologous enzymes, such as CYP3A1/2 in rats and CYP3A8 in cynomolgus monkeys, exhibit different catalytic efficiencies for this reaction.

For instance, studies on testosterone 6beta-hydroxylation have demonstrated that human and monkey intestines show significant and comparable activities, while dog intestines possess moderate activity nih.gov. Such differences in enzyme activity are a direct reflection of the variations in CYP3A protein expression levels and their intrinsic catalytic activities in the liver and extrahepatic tissues of these species. The pattern of metabolites can also vary, with some species producing a wider array of hydroxylated products.

Table 1: Comparative CYP3A-Mediated 6beta-Hydroxylation of Testosterone in Liver Microsomes of Different Species (Illustrative)

| Species | Primary CYP3A Isoform(s) | Relative 6beta-Hydroxylation Activity (Normalized to Human) | Key Considerations |

| Human | CYP3A4 | 100% | High activity and primary pathway for many steroids. |

| Monkey (Cynomolgus) | CYP3A4/CYP3A5/CYP3A8 | Often similar to humans, making them a good model. | Some differences in substrate specificity may exist. |

| Dog | CYP3A12/CYP3A26 | Generally lower to moderate compared to humans. | Can exhibit different metabolite profiles. |

| Rat | CYP3A1/CYP3A2 | Highly variable and often higher than humans, but with different regulation. | Induction profiles can differ significantly from humans. |

| Rabbit | CYP3A6 | Variable, but has been used as a model for levonorgestrel pharmacokinetics. |

Note: This table is illustrative and based on general findings for steroid metabolism. Direct comparative values for this compound may differ.

In Vitro-In Vivo Extrapolation (IVIVE) Models for 6beta-Hydroxylation in Preclinical Species

In vitro-in vivo extrapolation (IVIVE) is a key methodology used to predict the in vivo pharmacokinetic behavior of a drug from in vitro data. For 6beta-hydroxylation, this typically involves measuring the rate of metabolite formation in in vitro systems like liver microsomes or hepatocytes and then scaling these values to predict in vivo clearance wuxiapptec.com.

The process for establishing an IVIVE for 6beta-hydroxylation in preclinical species involves several steps:

In Vitro Intrinsic Clearance (CLint) Determination: The formation of this compound is measured in liver microsomes or hepatocytes from the species of interest (e.g., rat, dog, monkey). This provides the in vitro CLint, which is the intrinsic ability of the enzymes in that system to metabolize the drug.

Scaling Factors: Physiological and system-specific scaling factors are applied to the in vitro CLint to extrapolate to the in vivo intrinsic clearance for the whole liver. These factors include microsomal protein per gram of liver and liver weight.

Hepatic Clearance Prediction: The in vivo intrinsic clearance is then used in models of hepatic clearance (e.g., the well-stirred model or the parallel-tube model) along with other physiological parameters like hepatic blood flow to predict the hepatic clearance of the drug via the 6beta-hydroxylation pathway.

Challenges in the IVIVE for 6beta-hydroxylation arise from the aforementioned species differences in CYP3A expression and activity. Furthermore, discrepancies between in vitro and in vivo results can occur due to factors not fully replicated in in vitro systems, such as complex drug transport mechanisms into and out of the hepatocytes and the presence of extrahepatic metabolism. To improve the accuracy of these predictions, it is often necessary to incorporate empirical scaling factors derived from a set of known compounds.

Allometric Scaling and Physiologically-Based Pharmacokinetic (PBPK) Modeling for Metabolic Clearance Prediction (in animal models)

Allometric Scaling

Allometric scaling is an empirical method used to predict human pharmacokinetic parameters from animal data based on the principle that many physiological and pharmacokinetic processes scale with body weight across species oup.comnih.govopenrepository.com. The general allometric equation is:

Y = aW^b

Where:

Y is the pharmacokinetic parameter of interest (e.g., clearance).

W is the body weight.

a is the allometric coefficient.

b is the allometric exponent.

For metabolic clearance, the exponent 'b' is often theoretically assumed to be around 0.75 nih.gov. However, for many drugs, this exponent can deviate significantly, necessitating the use of empirical data from at least three species to determine the relationship. While allometric scaling can provide a preliminary estimate of clearance, its accuracy for predicting the specific metabolic clearance through 6beta-hydroxylation can be limited due to the significant interspecies differences in the enzymes responsible for this pathway nih.gov.

Physiologically-Based Pharmacokinetic (PBPK) Modeling

PBPK modeling is a more mechanistic approach that integrates in vitro data with physiological information to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body nih.govnih.govfrontiersin.org. PBPK models for animal species can be developed to specifically predict the metabolic clearance of levonorgestrel via 6beta-hydroxylation.

A typical PBPK model for this purpose would include:

System Data: Physiological parameters for the specific animal model, such as organ volumes, blood flow rates, and tissue composition.

Drug-Specific Data: Physicochemical properties of levonorgestrel and this compound, as well as in vitro metabolic data (e.g., Km and Vmax for 6beta-hydroxylation by species-specific CYP3A enzymes).

Enzyme Abundance and Activity: Data on the expression levels and catalytic activity of CYP3A enzymes in the liver and other relevant tissues of the animal model.

Synthetic Chemistry Approaches to 6beta Hydroxylevonorgestrel and Its Analogs for Research Applications

Stereoselective Synthesis of 6beta-Hydroxylevonorgestrel and Related Hydroxylated Derivatives

The introduction of a hydroxyl group at the 6beta position of the levonorgestrel (B1675169) steroid nucleus requires precise control of stereochemistry. Both chemical and biological methods have been explored to achieve this transformation.

One effective method for the synthesis of this compound is through the microbial transformation of levonorgestrel. Fermentation of levonorgestrel with the fungus Cunninghamella elegans has been shown to yield a variety of hydroxylated metabolites, including the desired 6beta-hydroxy derivative fujifilm.com. This biotransformation approach offers the advantage of high stereoselectivity, often providing the 6beta-isomer as a major product. The process typically involves incubating the substrate with a culture of the microorganism, followed by extraction and purification of the metabolites. Spectroscopic techniques are then used to confirm the structure and stereochemistry of the resulting products fujifilm.com.

While microbial methods are effective, chemical synthesis routes are also sought for their scalability and the ability to introduce a wider range of structural modifications. A general approach to the synthesis of 6beta-hydroxysteroids involves the oxidation or reduction of a suitable precursor. For instance, a common strategy is to react norgestrel (B7790687) with an appropriate oxidizing agent to introduce a hydroxyl group at a specific position mit.edu. Achieving high stereoselectivity in such reactions can be challenging and often requires the use of specialized reagents or catalysts.

Research into the synthesis of other hydroxylated steroids can provide valuable insights. For example, the stereoselective synthesis of 7beta-hydroxytestosterone has been achieved through enzymatic oxidation of a protected precursor, followed by deprotection nih.gov. Such strategies, which employ enzymes like cholesterol oxidase, could potentially be adapted for the synthesis of this compound.

Table 1: Synthetic Approaches to 6beta-Hydroxylated Steroids

| Method | Approach | Key Features | Reference |

| Microbial Transformation | Fermentation of levonorgestrel with Cunninghamella elegans | High stereoselectivity for the 6beta position. | fujifilm.com |

| Chemical Synthesis | Oxidation/reduction of a norgestrel precursor. | Potentially scalable, allows for broader analog synthesis. | mit.edu |

| Enzymatic Oxidation | Use of enzymes like cholesterol oxidase on a protected steroid precursor. | High stereoselectivity, demonstrated for other hydroxysteroids. | nih.gov |

Preparation of Stable Isotope-Labeled Standards for Quantitative Research

Quantitative analysis of this compound in biological matrices necessitates the use of stable isotope-labeled internal standards. These standards, typically incorporating deuterium (B1214612) (²H) or carbon-13 (¹³C), are essential for accurate quantification by mass spectrometry-based methods.

The synthesis of a stable isotope-labeled standard of this compound begins with the preparation of labeled levonorgestrel. Deuterated levonorgestrel, such as Levonorgestrel-d6, is commercially available and serves as a convenient starting material clearsynth.com. The synthesis of such labeled precursors can involve the introduction of deuterium at specific positions of the steroid backbone through various chemical reactions. For instance, N-demethylation followed by alkylation with a deuterated methyl iodide can be used to introduce a deuterated methyl group nih.gov.

Once the labeled levonorgestrel is obtained, the next step is the stereoselective introduction of the 6beta-hydroxyl group. This can be achieved using the microbial hydroxylation method described in the previous section. By incubating the stable isotope-labeled levonorgestrel with Cunninghamella elegans, it is possible to produce the corresponding labeled this compound.

Alternatively, chemical synthesis routes can be employed. The development of methods for labeling organic molecules with carbon-13, such as the use of ¹³C elemental carbon to generate labeled acetylene (B1199291), provides a pathway to synthesize ¹³C-labeled levonorgestrel, given that acetylene is a key building block in its synthesis nih.gov. This labeled precursor can then be hydroxylated to yield the desired ¹³C-labeled this compound.

Table 2: Stable Isotope-Labeled Levonorgestrel Precursors

| Labeled Compound | Isotope | Availability | Potential Use | Reference |

| Levonorgestrel-d6 | Deuterium (²H) | Commercially available | Precursor for deuterated this compound | clearsynth.com |

| ¹³C-labeled levonorgestrel | Carbon-13 (¹³C) | Synthetically accessible | Precursor for ¹³C-labeled this compound | nih.gov |

Derivatization Strategies for Enhanced Analytical Probes and Structural Probes

The analysis of this compound by mass spectrometry, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), can be significantly improved through chemical derivatization. Derivatization enhances the volatility, thermal stability, and ionization efficiency of the analyte, leading to improved chromatographic separation and detection sensitivity.

For GC-MS analysis, silylation is a widely used derivatization technique for steroids containing hydroxyl groups. Silylating agents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with the hydroxyl groups of this compound to form more volatile and thermally stable trimethylsilyl (B98337) (TMS) ethers youtube.com. This derivatization is often preceded by methoximation to protect the keto group from enolization, which can lead to the formation of multiple derivatives and complicate the analysis youtube.com. The resulting TMS derivatives of this compound are well-suited for GC-MS analysis, providing characteristic mass spectra that can be used for identification and quantification researchgate.netnih.gov.

In LC-MS analysis, derivatization is employed to enhance the ionization efficiency of the analyte, thereby improving the sensitivity of the method. For steroids with hydroxyl groups, derivatization with picolinic acid has been shown to significantly increase the signal intensity in positive ion electrospray ionization (ESI) mode nih.govnih.govresearchgate.net. The reaction of this compound with picolinic acid would yield a picolinoyl ester derivative, which is expected to exhibit enhanced ESI response.

For the keto group present in this compound, derivatization with reagents such as hydroxylamine (B1172632) can be employed omicsonline.org. This reaction forms an oxime derivative, which can improve the chromatographic properties and detection of the analyte. A study on the determination of levonorgestrel in human plasma utilized derivatization with hydroxylamine prior to UPLC-ESI-MS/MS analysis, demonstrating the utility of this approach for related compounds omicsonline.orgresearchgate.net.

Table 3: Derivatization Reagents for this compound Analysis

| Analytical Method | Derivatization Strategy | Target Functional Group | Reagent | Benefit | Reference |

| GC-MS | Silylation | Hydroxyl | MSTFA | Increased volatility and thermal stability | youtube.com |

| GC-MS | Methoximation | Keto | Methoxyamine hydrochloride | Prevents enolization | youtube.com |

| LC-MS | Picolinoyl ester formation | Hydroxyl | Picolinic acid | Enhanced ESI response | nih.govnih.gov |

| LC-MS | Oximation | Keto | Hydroxylamine | Improved chromatography and detection | omicsonline.org |

Design and Synthesis of Structure-Activity Relationship (SAR) Analogs for Mechanistic Studies

The design and synthesis of analogs of this compound are essential for understanding the structure-activity relationships (SAR) and elucidating the mechanism of action of this metabolite. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can gain insights into the key structural features required for its biological effects.

SAR studies on levonorgestrel itself have provided a foundation for understanding how structural modifications can impact its progestational and other activities. For example, the synthesis and biological evaluation of a large number of esters of levonorgestrel have revealed that the nature of the ester group at the 17-position can significantly influence the duration of its contraceptive activity nih.gov.

While specific SAR studies on this compound are not extensively reported in the literature, the principles of analog design can be applied to investigate the role of the 6beta-hydroxyl group. The synthesis of analogs with modifications at the 6-position, such as replacing the hydroxyl group with other substituents (e.g., methoxy, amino, or halogen groups), could provide valuable information. The synthesis of such 6-substituted levonorgestrel derivatives would likely involve multi-step chemical syntheses, starting from levonorgestrel or a suitable precursor.

The biological evaluation of these synthesized analogs would then be carried out using appropriate in vitro and in vivo assays to assess their progestational activity, binding affinity for progesterone (B1679170) and other steroid receptors, and metabolic stability. The results of these studies would help to build a comprehensive SAR profile for this compound and guide the design of new compounds with desired biological properties. The synthesis and biological evaluation of other 6-substituted compounds, such as benzothiazole (B30560) derivatives, have demonstrated the feasibility of exploring the impact of substituents at this position on biological activity.

Computational and in Silico Modeling of 6beta Hydroxylevonorgestrel and Its Biotransformation

Molecular Docking and Molecular Dynamics Simulations of Enzyme-Substrate Interactions

Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecule (receptor). In the context of 6beta-Hydroxylevonorgestrel formation, docking simulations are employed to model the interaction of the parent compound, levonorgestrel (B1675169), within the active site of the CYP3A4 enzyme. These simulations can identify the most probable binding poses of levonorgestrel. A productive binding pose for 6β-hydroxylation would place the C6-Hβ bond of the steroid in close proximity and appropriate orientation to the reactive ferryl oxygen species of the heme cofactor. mdpi.comfrontiersin.org

Key insights from molecular docking include:

Binding Affinity: Calculation of a scoring function to estimate the free energy of binding, indicating the stability of the enzyme-substrate complex.

Key Amino Acid Interactions: Identification of specific amino acid residues in the CYP3A4 active site that form hydrogen bonds, hydrophobic interactions, or van der Waals contacts with levonorgestrel, anchoring it in a specific conformation. mdpi.com

Regioselectivity Prediction: Assessing the distance between different hydrogen atoms on the levonorgestrel molecule and the heme iron-oxo species to predict the likelihood of hydroxylation at various positions.

Following docking, molecular dynamics (MD) simulations can be performed. MD simulations provide a dynamic view of the enzyme-substrate complex over time, typically on the nanosecond to microsecond scale. This method allows for the assessment of the stability of the docked pose and can reveal conformational changes in both the enzyme and the substrate that may be necessary for the catalytic reaction to occur. The flexibility of the large CYP3A4 active site can be effectively studied with MD, ensuring that the initial docked position is maintained long enough for catalysis to proceed. mdpi.com

| Parameter | Description | Illustrative Finding for Levonorgestrel-CYP3A4 |

| Binding Energy | Estimated free energy of binding (kcal/mol) indicating complex stability. | -9.5 kcal/mol |

| Key Interacting Residues | Amino acids forming significant non-covalent bonds with the substrate. | Ser119, Arg212, Arg372 |

| H-abstraction Distance | Distance from the C6-Hβ to the heme ferryl oxygen (Å). | ~4.0 Å |

| Pose Stability (via MD) | Root Mean Square Deviation (RMSD) of the ligand over the simulation time. | < 2.0 Å, indicating a stable binding mode. |

Quantum Mechanical/Molecular Mechanical (QM/MM) Calculations for Reaction Pathway Elucidation

While molecular docking and dynamics use classical mechanics, the actual chemical reaction of hydroxylation—the breaking of a C-H bond and the formation of C-O and O-H bonds—is a quantum mechanical event. Quantum Mechanical/Molecular Mechanical (QM/MM) calculations offer a hybrid solution to study such enzymatic reactions. chemrxiv.orgmdpi.com

In a QM/MM simulation of levonorgestrel hydroxylation by CYP3A4, the system is partitioned into two regions:

The QM Region: This small, critical area includes the atoms directly involved in the chemical reaction. It typically consists of the heme cofactor (specifically the iron-oxo species), the cysteine residue ligated to the iron, and the portion of the levonorgestrel substrate near the C6 position. This region is treated with high-accuracy quantum mechanics. nih.gov

The MM Region: The remainder of the protein and the surrounding solvent molecules are treated with classical molecular mechanics force fields. This approach makes the calculation computationally feasible while still accounting for the structural and electrostatic influence of the enzyme environment on the reaction.

QM/MM calculations are instrumental in elucidating the reaction mechanism, which for P450 enzymes generally proceeds via a "rebound" mechanism. acs.org This involves two main steps:

Hydrogen Abstraction: The ferryl oxygen abstracts a hydrogen atom from the 6-beta position of levonorgestrel, creating a short-lived substrate radical and a ferryl-hydroxo intermediate.

Oxygen Rebound: The hydroxyl group "rebounds" from the iron to the substrate radical, forming the final this compound product.

Using QM/MM, researchers can calculate the potential energy surface of the reaction, identifying the transition state structures and determining the activation energy (the energy barrier) for the rate-limiting hydrogen abstraction step. nih.govmdpi.com This provides fundamental insights into why hydroxylation occurs at the 6-beta position and the catalytic efficiency of the enzyme for this specific transformation.

Prediction of Metabolic Hot Spots and Biotransformation Pathways

In silico metabolism prediction tools are software platforms that analyze a molecule's structure to predict its metabolic fate. nih.gov These programs use a variety of approaches, including knowledge-based systems derived from extensive databases of metabolic reactions and machine learning models. For levonorgestrel, these tools can predict the sites most susceptible to metabolism by Phase I enzymes like cytochrome P450s. nih.govnews-medical.net

These prediction platforms identify "metabolic hot spots" by considering factors such as:

Atom Accessibility: How exposed a particular atom is to the enzyme's active site.

Chemical Reactivity: The intrinsic chemical lability of C-H bonds. For instance, tertiary carbons are generally more reactive than secondary carbons.

Enzyme Substrate Specificity: Models trained on known substrates for specific enzymes (like CYP3A4) can recognize structural motifs likely to undergo hydroxylation.

When levonorgestrel is analyzed, these tools would evaluate all susceptible positions. The output typically includes a ranked list of potential hydroxylation sites, with the 6-beta position being identified as a highly probable hot spot. This information is invaluable in the early stages of drug discovery to anticipate a compound's metabolic profile and guide the synthesis of more metabolically stable analogues. nih.gov

| Rank | Predicted Site of Metabolism | Predicted Reaction | Relative Likelihood |

| 1 | C6 | β-Hydroxylation | High |

| 2 | C16 | Hydroxylation | Moderate |

| 3 | C2 | Hydroxylation | Low |

| 4 | C1 | Hydroxylation | Low |

Theoretical Calculation of Spectroscopic Properties for Enhanced Structural Confirmation

Once a metabolite like this compound is produced, its structure must be unequivocally confirmed. While experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry are primary tools, theoretical calculations can provide crucial support. nih.gov Using quantum chemistry methods such as Density Functional Theory (DFT), it is possible to calculate the theoretical spectroscopic properties of a proposed molecular structure.

For this compound, theoretical calculations can predict:

NMR Chemical Shifts: The ¹H and ¹³C chemical shifts for the molecule can be calculated. Comparing this theoretical spectrum with the experimental NMR data helps in assigning the correct peaks and confirming the position of the newly introduced hydroxyl group.

Infrared (IR) Frequencies: The vibrational frequencies corresponding to IR spectroscopy can be computed. This can help confirm the presence of functional groups, such as the additional O-H stretch, and changes in the molecule's fingerprint region.

This synergy between theoretical and experimental data provides a higher degree of confidence in the structural elucidation of metabolites. The computed properties available on public databases like PubChem serve as a preliminary reference for such analyses. nih.gov

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₈O₃ | PubChem nih.gov |

| Molecular Weight | 328.4 g/mol | PubChem nih.gov |

| Exact Mass | 328.20384475 Da | PubChem nih.gov |

| XLogP3 | 2 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Topological Polar Surface Area | 57.5 Ų | PubChem nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hydroxylation Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with a specific biological activity or property. mdpi.com In the context of metabolism, a QSAR model could be developed to predict the rate of hydroxylation for a series of steroid compounds by CYP3A4.

To build such a model, a dataset of structurally related steroids with experimentally measured rates of 6β-hydroxylation would be required. For each steroid, a set of numerical values known as "molecular descriptors" is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Electronic Properties: (e.g., partial charges, dipole moment) which influence how the molecule interacts with the enzyme's electrostatic field.

Steric Properties: (e.g., molecular volume, surface area) which relate to how well the molecule fits into the enzyme's active site.

Hydrophobicity: (e.g., LogP) which is critical for membrane partitioning and binding to the hydrophobic active site of CYP enzymes.

Using statistical methods, a mathematical equation is derived that links these descriptors to the observed hydroxylation rate. The resulting QSAR model can then be used to predict the metabolic reactivity of new, untested steroid analogues, providing a rapid in silico screening tool to prioritize compounds with a desired metabolic stability.

Emerging Research Directions and Methodological Advances in Hydroxylated Steroid Metabolite Analysis

Integration of Multi-Omics Data for Comprehensive Metabolic Profiling

The integration of various "omics" disciplines, particularly proteomics and metabolomics, is a powerful approach to obtaining a holistic view of metabolic pathways. This strategy moves beyond the measurement of a single metabolite to a systems-level understanding of how genetic and environmental factors influence the metabolic network. In the context of 6β-Hydroxylevonorgestrel, a multi-omics approach would involve the simultaneous analysis of proteins (proteomics) and small-molecule metabolites (metabolomics) in biological samples to elucidate the complete metabolic profile of levonorgestrel (B1675169).

Detailed Research Findings:

While specific multi-omics studies focusing solely on 6β-Hydroxylevonorgestrel are not yet prevalent in published literature, the principles and applications of these technologies in the broader field of steroid metabolism are well-established. Proteomic analysis can identify and quantify the expression levels of cytochrome P450 enzymes responsible for levonorgestrel hydroxylation, as well as other enzymes involved in subsequent metabolic steps. nih.govelsevierpure.com Metabolomic analysis, on the other hand, can provide a snapshot of the entire metabolome, including levonorgestrel, 6β-Hydroxylevonorgestrel, and other downstream metabolites. nih.govunivie.ac.at

The integration of these datasets allows researchers to correlate enzyme expression with metabolite levels, providing a more dynamic and comprehensive picture of metabolic pathways. nih.govproquest.com For instance, an increase in the expression of a specific CYP enzyme (identified through proteomics) could be directly linked to a corresponding increase in the levels of 6β-Hydroxylevonorgestrel (quantified through metabolomics). This integrated approach is crucial for understanding the inter-individual variability in drug metabolism and response.

A machine learning model has been developed that can distinguish hyperuricemia (HUA) from control subjects by identifying 30 molecular signatures, including both proteins and metabolites. nih.gov This demonstrates the potential of integrating proteomics and metabolomics for diagnostic and therapeutic purposes. nih.gov

Table 1: Potential Applications of Multi-Omics in 6β-Hydroxylevonorgestrel Research

| Omics Technology | Application to 6β-Hydroxylevonorgestrel Research | Potential Insights |

| Proteomics | Identification and quantification of enzymes involved in levonorgestrel metabolism (e.g., CYP3A4). | Understanding the enzymatic machinery responsible for the formation of 6β-Hydroxylevonorgestrel. |

| Metabolomics | Comprehensive profiling of levonorgestrel and its metabolites, including 6β-Hydroxylevonorgestrel. | Determining the metabolic fate of levonorgestrel and identifying all its metabolic products. |